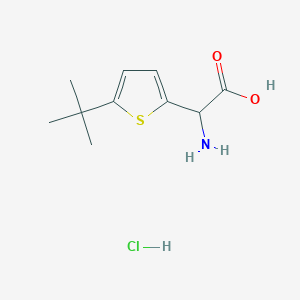
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as DMFPYC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been extensively studied for its pharmacological properties and mechanism of action.
Mécanisme D'action
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide increases the levels of acetylcholine in the brain, which is essential for proper cognitive function. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide also acts on the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for pain management. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of acetylcholine in the brain, which is essential for proper cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages in the laboratory setting. It is a stable compound that can be easily synthesized with a high yield and purity. It also exhibits potent pharmacological effects at low concentrations, making it a cost-effective candidate for further research. However, N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide derivatives with improved solubility and pharmacological properties. Another direction is the investigation of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide's potential as a therapeutic agent for other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide-based drug delivery systems could improve its effectiveness and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-fluorobenzyl amine in the presence of a base, followed by the addition of pyrrolidinecarboxylic acid. This reaction yields N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide as a white solid with a high yield and purity.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for pain management.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-13-6-3-9-17(14(13)2)21-19(23)22-11-5-10-18(22)15-7-4-8-16(20)12-15/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTBLBJINZKDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)piperazine](/img/structure/B6137274.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)
![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

methanone](/img/structure/B6137324.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)